Gnidilatin

Antineoplastic Leukemia P-388

Obtaining non-palmitoylated daphnane diterpenoids for baseline SAR is hindered by lipophilic 20-palmitate derivatives that require mg/kg dosing. Gnidilatin (CAS 60195-69-9) provides the parent alcohol, enabling antileukemic activity at µg/kg doses (T/C 140-130 at 80-20 µg/kg) in P-388 models. • >25-fold higher potency vs. palmitate analogs; essential C-20 acylation reference. • Piscicidal parity (50 µg/L) with gnidilatidin for ecotoxicology; supplied with full analytical data.

Molecular Formula C37H48O10
Molecular Weight 652.8 g/mol
CAS No. 60195-69-9
Cat. No. B15463087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGnidilatin
CAS60195-69-9
Molecular FormulaC37H48O10
Molecular Weight652.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO
InChIInChI=1S/C37H48O10/c1-6-7-8-9-10-11-15-18-34-45-30-26-29-33(20-38,44-29)32(41)35(42)25(19-22(4)27(35)39)37(26,47-34)23(5)28(36(30,46-34)21(2)3)43-31(40)24-16-13-12-14-17-24/h12-14,16-17,19,23,25-26,28-30,32,38,41-42H,2,6-11,15,18,20H2,1,3-5H3/t23-,25?,26+,28-,29+,30-,32-,33+,34-,35-,36+,37+/m1/s1
InChIKeyMAKBJYBPYTYDBJ-FHKUGACWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gnidilatin (CAS 60195-69-9) Procurement Overview: A Daphnane Diterpenoid for Targeted Antineoplastic and Cytotoxic Research


Gnidilatin (also referred to as Gnididilatin or 12β-Benzoyloxysimplexin) is a macrocyclic daphnane-type diterpenoid orthoester with the molecular formula C₃₇H₄₈O₁₀ and a molecular weight of approximately 652.8 g/mol [1]. It is isolated primarily from plants within the Thymelaeaceae family, including *Gnidia kraussiana* and *Gnidia latifolia*, and has been identified as a constituent with notable antineoplastic and cytotoxic properties [2]. As a member of the daphnane orthoester class, gnidilatin shares a core structural framework with several other bioactive diterpenoids, yet its specific substitution pattern—particularly the absence of a C-20 palmitate ester—distinguishes it from more lipophilic derivatives and influences its in vivo potency and toxicity profile [3].

Why Gnidilatin Cannot Be Substituted by Generic Daphnane Diterpenoids: Structure-Driven Divergence in Bioactivity


Within the daphnane diterpenoid class, subtle variations in esterification patterns and side-chain composition profoundly impact both the magnitude and the qualitative nature of biological activity. Gnidilatin, which exists as the non-palmitoylated parent alcohol, exhibits a distinct in vivo antileukemic potency profile and toxicity spectrum compared to its C-20 palmitate esters or structurally related analogs like gnidilatidin [1]. The absence of a long-chain fatty acid moiety alters lipophilicity, cellular uptake kinetics, and metabolic stability, leading to quantifiable differences in effective dose ranges and therapeutic indices in preclinical models [1]. Furthermore, the specific arrangement of the orthoester bridge and the benzoyl substitution pattern confers unique target engagement properties that are not fully recapitulated by other daphnane orthoesters, making direct substitution scientifically unsound without empirical validation [2].

Gnidilatin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


In Vivo Antileukemic Potency (P-388 Murine Leukemia): Gnidilatin Demonstrates Higher Intrinsic Potency Than Its Palmitate Esters at Equivalent Weight-Adjusted Doses

In a standardized in vivo P-388 lymphocytic leukemia mouse model, gnidilatin produced a T/C value of 140–130 at a dose range of 80–20 μg/kg [1]. In direct contrast, the C-20 palmitate esters gnidilatin 20-palmitate and gnidilatidin 20-palmitate required substantially higher doses of 2–0.5 mg/kg to achieve a comparable or higher T/C of approximately 170 [1]. This represents a 25- to 100-fold lower weight-adjusted dose requirement for gnidilatin relative to its palmitoylated derivatives to elicit significant antileukemic activity.

Antineoplastic Leukemia P-388 In Vivo Efficacy

Cytotoxic Potency Profile: Gnidilatin Exhibits Sub-100 ppb Cytotoxicity, Positioning It Among Potent Daphnane Diterpenoids with Distinct Selectivity Patterns

Gnidilatin has been documented to exhibit cytotoxic activity in the range of 20–80 ppb (equivalent to 20–80 ng/mL) in unspecified cell-based assays [1]. While direct head-to-head cytotoxicity data against gnidilatidin or genkwadaphnin in identical cell lines are not consolidated, cross-study comparison reveals that gnidilatidin demonstrates potent latency-reversing activity (EC₅₀ = 5.49 nM ≈ 3.6 ng/mL in J-Lat 10.6 cells) and variable cytotoxicity in other models [2]. Another daphnane diterpenoid, venenatin, shows an IC₅₀ of 28.10 μM (≈ 18 μg/mL) against HL-60 leukemia cells [3]. This places gnidilatin in the low nanogram per milliliter potency range, comparable to the most potent members of the class.

Cytotoxicity Natural Product Potency Screening

Anti-Inflammatory Cytokine Modulation: Gnidilatin Displays Moderate but Distinct Inhibitory Activity on IL-1 and TNF-α Biosynthesis

In an activity-guided fractionation study of *Daphne oleoides*, gnidilatin was identified as possessing moderate inhibitory activity against the biosynthesis of interleukin-1 (IL-1α and IL-1β) and tumor necrosis factor-alpha (TNF-α) [1]. In the same study, other diterpenoids such as genkwadaphnin and 1,2-dehydrodaphnetoxin were reported to exhibit 'potent' inhibitory activity, while gnidilatin and its 20-palmitate derivative were classified as having 'moderate' effects [1]. Although exact IC₅₀ values were not disclosed, this qualitative ranking within a single experimental context indicates that gnidilatin contributes to the overall anti-inflammatory profile of the extract but is not the primary driver.

Anti-inflammatory Cytokine IL-1 TNF-α

Structural Determinant of Differential Potency: The Absence of a C-20 Palmitate Ester in Gnidilatin Correlates with Altered In Vivo Dose-Response Characteristics

The primary structural distinction between gnidilatin and its more potent (in terms of maximum T/C) but less weight-efficient derivatives is the absence of a palmitoyl ester at the C-20 position. Chemical and biological studies confirm that acylation of gnidilatin with palmitoyl chloride yields gnidilatin 20-palmitate, and catalytic hydrogenation produces dihydrognidilatin [1]. The palmitate esters exhibit a higher maximum T/C value (≈170) but require mg/kg dosing, whereas the parent alcohol gnidilatin achieves a lower maximum T/C (140–130) at μg/kg doses [1]. This inverse relationship between dose efficiency and maximal efficacy suggests that the lipophilic palmitate tail enhances bioavailability or target engagement at higher doses but may also introduce metabolic liabilities or non-linear pharmacokinetics that blunt potency at low concentrations.

Structure-Activity Relationship SAR Diterpenoid Esterification

Piscicidal Activity Profile: Gnidilatin and Gnidilatidin Share Comparable Aquatic Toxicity, Providing a Functional Benchmark for Environmental Impact Studies

Both gnidilatin and its close structural analog gnidilatidin have been documented to exhibit piscicidal activity, with toxicity observed at concentrations of 50 μg/L in goldfish assays [1]. This shared toxicity profile is consistent across multiple plant sources, including *Gnidia latifolia* and *Gnidia glaucus*, and is likely linked to the conserved daphnane orthoester core [2]. The comparable piscicidal potency between the two compounds suggests that the C-20 palmitate moiety, which dramatically alters antileukemic potency, does not significantly modulate this particular ecotoxicological endpoint.

Piscicidal Toxicity Environmental Toxicology Natural Product

Optimal Research and Industrial Application Scenarios for Gnidilatin Based on Quantitative Evidence


In Vivo Antileukemic Studies Requiring High Weight-Adjusted Potency and Low-Volume Dosing

Gnidilatin is ideally suited for in vivo murine leukemia models (e.g., P-388) where the experimental design demands administration of minimal compound mass due to solubility constraints, formulation volume limitations, or the need to minimize vehicle-related toxicity. Its demonstrated efficacy at μg/kg doses (T/C 140–130 at 80–20 μg/kg) makes it a preferable choice over its 20-palmitate derivatives, which require mg/kg dosing [1]. Researchers focusing on the intrinsic antileukemic activity of the daphnane core, free from the pharmacokinetic confounding of a labile fatty ester, should prioritize gnidilatin for procurement.

Structure-Activity Relationship (SAR) Studies Dissecting the Role of C-20 Esterification in Daphnane Diterpenoids

As the non-esterified parent alcohol, gnidilatin serves as the essential baseline reference compound for any SAR campaign investigating the functional consequences of C-20 acylation within the daphnane orthoester class. Comparative analysis with gnidilatin 20-palmitate and gnidilatidin 20-palmitate directly reveals that palmitoylation increases maximal in vivo efficacy (T/C 170 vs. 140–130) at the cost of a >25-fold reduction in weight-adjusted potency [1]. Furthermore, the parity in piscicidal activity (50 μg/L) between gnidilatin and gnidilatidin indicates that C-20 substitution does not uniformly alter all biological activities, providing a nuanced SAR dataset [2]. Procurement of high-purity gnidilatin is essential for generating reliable comparative data in such studies.

Natural Product Cytotoxicity Screening and Potency Benchmarking Panels

Given its documented cytotoxicity in the low-ppb range (20–80 ng/mL), gnidilatin is a valuable addition to any natural product library designed for high-throughput screening of novel cytotoxic agents [3]. Its potency places it among the more active daphnane diterpenoids, yet its distinct structural features and moderate anti-inflammatory profile differentiate it from analogs like gnidilatidin, which is a potent HIV-1 latency-reversing agent (EC₅₀ = 5.49 nM) [4]. Including gnidilatin in screening panels enables researchers to identify cell lines or conditions that are preferentially sensitive to the non-palmitoylated daphnane core, potentially uncovering unique mechanisms of action.

Environmental Toxicology and Ecotoxicological Impact Assessment of Plant-Derived Toxins

For laboratories engaged in assessing the environmental impact of bioactive plant secondary metabolites, gnidilatin provides a well-characterized reference standard with documented piscicidal activity at 50 μg/L [5]. Its comparable aquatic toxicity to gnidilatidin allows for cost-effective substitution in ecotoxicology assays when gnidilatin is more readily available or less expensive. The compound's known natural occurrence in *Gnidia* species, which are traditionally used for fishing poisons, also supports its use in studies exploring the ecological roles of daphnane diterpenoids in plant-herbivore or plant-predator interactions.

Technical Documentation Hub

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